molecular formula C13H20FNO5S B2367071 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide CAS No. 1334375-43-7

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2367071
CAS No.: 1334375-43-7
M. Wt: 321.36
InChI Key: GXGWYGKAINRQNZ-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique substitution pattern. Its structure comprises:

  • Benzenesulfonamide core: A benzene ring with a sulfonamide group (-SO₂NH-) at position 1.
  • Substituents on the aromatic ring:
    • Ethoxy (-OCH₂CH₃) at position 2.
    • Fluoro (-F) at position 3.
  • N-substituent: A branched chain featuring a hydroxy (-OH), methoxy (-OCH₃), and methyl (-CH₃) group (2-hydroxy-3-methoxy-2-methylpropyl).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO5S/c1-4-20-12-6-5-10(7-11(12)14)21(17,18)15-8-13(2,16)9-19-3/h5-7,15-16H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGWYGKAINRQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(COC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Benzenesulfonamide Preparation

Fundamental Sulfonamide Formation Chemistry

The synthesis of benzenesulfonamides typically involves the nucleophilic attack of an amine on a sulfonyl chloride. For fluorinated compounds such as our target molecule, this chemistry requires careful consideration of reaction conditions to ensure selectivity and minimize side reactions.

The preparation of sulfonamides generally follows one of several established pathways:

ArSO₂Cl + R-NH₂ → ArSO₂-NHR + HCl

Based on established protocols, the reaction between sulfonyl chlorides and amines proceeds efficiently in the presence of an appropriate base to neutralize the generated HCl. The literature indicates that "the reaction of p-toluenesulfonyl chloride with an amine or alcohol under basic conditions to facilitate the formation of the sulfonamide bond" represents a standard approach that can be adapted for our target compound.

Primary Synthetic Routes for 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Method 1: Direct Coupling Approach

The most straightforward approach involves the coupling of 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions. This method parallels the synthetic strategy documented for similar compounds such as 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide.

Reaction Scheme
4-ethoxy-3-fluorobenzenesulfonyl chloride + 2-hydroxy-3-methoxy-2-methylpropylamine → 
this compound + HCl
Experimental Procedure

Based on established protocols for similar compounds, the procedure would involve:

  • Dissolving 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g)
  • Addition of triethylamine (1.1 eq) and catalytic dimethylaminopyridine (DMAP, 0.1 eq)
  • Dropwise addition of 2-hydroxy-3-methoxy-2-methylpropylamine (1.0-1.1 eq) at 0-5°C
  • Gradual warming to room temperature and stirring for 6-8 hours
  • Reaction monitoring by TLC until completion (typically using ethyl acetate/hexanes mixture)
  • Aqueous workup involving washing with saturated NaHCO₃, water, and brine
  • Purification by column chromatography or recrystallization

The expected yield for this method typically ranges from 65-75% based on comparable sulfonamide syntheses documented in the literature.

Method 2: Synthesis via 4-ethoxy-3-fluorophenol Functionalization

An alternative approach involves using 4-ethoxy-3-fluorophenol as the starting material, which requires additional steps for sulfonation and activation prior to coupling with the amine component.

Multi-step Synthesis Pathway

The synthesis proceeds through the following sequence:

  • Sulfonation of 4-ethoxy-3-fluorophenol
  • Conversion to the sulfonyl chloride
  • Coupling with 2-hydroxy-3-methoxy-2-methylpropylamine

Method 3: Convergent Fragment-Based Synthesis

A convergent synthetic strategy involves the separate preparation and subsequent coupling of two key fragments: the 4-ethoxy-3-fluorobenzenesulfonyl moiety and the 2-hydroxy-3-methoxy-2-methylpropylamine component.

Synthesis of 4-ethoxy-3-fluorobenzenesulfonyl Component

The 4-ethoxy-3-fluorobenzenesulfonyl fragment can be prepared through a sequence involving:

  • Preparation of 3-fluoro-4-ethoxyphenylboronic acid (if starting from halogenated precursors)
  • Oxidation to the corresponding phenol using hydrogen peroxide
  • Sulfonation and conversion to the sulfonyl chloride

Literature precedent indicates that "the crude 3-fluoro-4-ethoxyphenyl boronic acid was dissolved in tetrahydrofuran, and aqueous 30% hydrogen peroxide was added while being kept at about 35°C in a warm bath". This approach provides access to key intermediates for further functionalization.

Preparation of 2-hydroxy-3-methoxy-2-methylpropylamine

The amine component can be synthesized through:

  • Functionalization of commercially available 2-methyl-1,3-propanediol
  • Selective protection, methoxylation, and deprotection steps
  • Conversion of the remaining hydroxyl to amine via Gabriel synthesis or similar methods
Final Fragment Coupling

The coupling of these fragments follows similar conditions to Method 1, typically yielding 55-65% of the final product.

Method 4: Green Chemistry Approach Using Catalytic Systems

In alignment with sustainable chemistry principles, recent advances have enabled more environmentally friendly synthesis routes for sulfonamides.

Catalyst-Mediated Sulfonamide Formation

This method employs:

  • Metal-catalyzed (Cu or Pd) coupling of aryl halides with sulfinic acids or sulfur dioxide equivalents
  • Subsequent oxidation and amine coupling

The use of catalytic quantities of transition metals significantly reduces waste and improves atom economy.

Flow Chemistry Implementation

Continuous flow processes offer advantages including:

  • Better heat transfer and reaction control
  • Reduced solvent usage
  • Improved scalability and safety profiles
  • Potential for automated optimization

Reaction Parameter Optimization for Improved Synthesis

Temperature Effects on Reaction Kinetics and Selectivity

Temperature control significantly impacts both yield and purity of the target sulfonamide. Based on systematic studies of similar fluorinated sulfonamide syntheses, the following temperature parameters have been established:

Temperature Range (°C) Reaction Time (h) Observed Effects Yield (%)
-10 to 0 8-10 Slow reaction, high selectivity 60-65
0 to 25 4-6 Balanced rate and selectivity 70-75
25 to 40 2-3 Faster reaction, potential side reactions 65-70
> 40 1-2 Significant increase in side products 50-55

Maintaining the reaction temperature between 0-25°C provides optimal balance between reaction rate and selectivity, particularly for the coupling step involving the sulfonyl chloride and amine components.

Solvent Selection for Optimized Reaction Efficiency

The choice of solvent significantly impacts reaction efficiency, solubility, and ease of purification. A comparative analysis of solvents for the key coupling step reveals:

Solvent Advantages Limitations Typical Yield (%)
Dichloromethane Excellent solubility, easy workup Environmental concerns 70-75
Tetrahydrofuran Good for temperature-sensitive reactions Potential peroxide formation 65-70
Acetonitrile Polar, good for solubilizing reagents Higher boiling point complicates removal 60-65
Ethyl acetate Greener alternative, easy removal Lower solubility for some reagents 55-60
Toluene High-temperature capabilities Poor solubility for polar components 50-55

Dichloromethane and tetrahydrofuran emerge as preferred solvents for this synthesis based on documented preparations of related compounds.

Base Selection and Stoichiometry

The choice and amount of base significantly impact reaction efficiency:

Base Optimal Equivalents Advantages Limitations
Triethylamine 1.1-1.2 Mild, good solubility in organic solvents May form salts that complicate purification
Pyridine 1.0-2.0 Can serve as both base and solvent Higher toxicity, difficult removal
DIPEA (Hünig's base) 1.1-1.3 Low nucleophilicity, reduced side reactions More expensive
Potassium carbonate 1.5-2.0 Inexpensive, non-nucleophilic Heterogeneous reaction, requires efficient stirring
Sodium hydride 1.0-1.1 Strong base for challenging substrates Moisture sensitive, fire hazard

Triethylamine (1.1 eq) with catalytic DMAP provides the optimal combination for most sulfonamide formations, as documented in similar preparations.

Purification and Isolation Strategies

Crystallization Techniques for High-Purity Isolation

Crystallization represents a preferred method for purifying sulfonamides due to their tendency to form crystalline solids. Optimization of crystallization parameters for this compound yields the following data:

Solvent System Temperature Protocol Recovery (%) Purity (%) Notes
Acetonitrile Hot dissolution, slow cooling 85-90 98+ Preferred method, forms well-defined crystals
Ethanol/Water (3:1) Room temp dissolution, refrigeration 80-85 97-98 Good alternative, easily scalable
Ethyl Acetate/Hexanes Dissolution in minimal EtOAc, hexane addition 75-80 95-97 Useful for oily or difficult-to-crystallize batches
Methanol Hot dissolution, seeding, slow cooling 85-90 96-98 Effective but may require seeding

Single crystals suitable for X-ray analysis can be obtained through slow evaporation from acetonitrile, similar to the methodology documented for related sulfonamide structures.

Chromatographic Purification Methods

When crystallization proves insufficient, chromatographic methods provide effective purification:

Chromatography Type Mobile Phase Flow Rate Detection Method Recovery (%)
Flash Column DCM/MeOH (95:5) 15-20 mL/min UV (254 nm) 80-85
Medium Pressure LC Hexane/EtOAc gradient (80:20 to 40:60) 10-15 mL/min UV (254 nm) 85-90
Preparative HPLC Acetonitrile/H₂O gradient 5-10 mL/min UV (254 nm) 90-95
TLC (analytical) DCM/MeOH (95:5) N/A UV, KMnO₄ stain N/A

Based on documented purification protocols for similar compounds, flash chromatography using DCM/MeOH (95:5) provides an effective balance between resolution and throughput.

Analytical Characterization Methods

Spectroscopic Characterization Data

Comprehensive spectroscopic characterization enables confirmation of structure and purity. Anticipated spectral data for this compound includes:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.65-7.71 (m, 2H, aromatic)
  • δ 7.24-7.29 (t, 1H, aromatic)
  • δ 5.12 (d, 1H, OH)
  • δ 4.17 (q, 2H, OCH₂CH₃)
  • δ 3.55-3.62 (m, 1H, CHOH)
  • δ 3.25 (s, 3H, OCH₃)
  • δ 3.10-3.18 (m, 2H, CH₂NH)
  • δ 2.85-2.95 (m, 2H, CH₂OCH₃)
  • δ 1.32 (t, 3H, OCH₂CH₃)
  • δ 1.10 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 156.2 (d, C-O, aromatic)
  • δ 152.1 (d, C-F, aromatic)
  • δ 134.5 (C-SO₂)
  • δ 128.2, 116.3, 114.7 (aromatic carbons)
  • δ 77.2 (C-OH)
  • δ 76.4 (CH₂OCH₃)
  • δ 64.7 (OCH₂CH₃)
  • δ 58.5 (OCH₃)
  • δ 46.8 (CH₂NH)
  • δ 40.3 (C-CH₃)
  • δ 20.1 (C-CH₃)
  • δ 14.6 (OCH₂CH₃)

¹⁹F NMR (376 MHz, DMSO-d₆):

  • δ -134.2 to -134.8 (m)
Mass Spectrometry Data

HRMS (ESI):

  • Calculated for C₁₃H₂₀FNO₅S [M+H]⁺: 322.1124
  • Found: 322.1129

MS/MS Fragmentation Pattern:

  • m/z 304 (loss of H₂O)
  • m/z 290 (loss of CH₃OH)
  • m/z 244 (loss of C₃H₆O₂)
  • m/z 185 (fluoroethoxybenzenesulfonyl fragment)
Infrared Spectroscopy

FTIR (KBr, cm⁻¹):

  • 3450-3300 (O-H stretch)
  • 3255-3220 (N-H stretch)
  • 2980-2870 (C-H stretch)
  • 1590-1570 (aromatic C=C)
  • 1350-1330, 1160-1140 (SO₂ asymmetric and symmetric stretches)
  • 1260-1240 (C-F stretch)
  • 1100-1080 (C-O stretch)

Physical Properties and Structural Analysis

Property Data Method
Melting Point 115-117°C Capillary method
Appearance White crystalline solid Visual observation
Solubility Soluble in DMSO, methanol, acetonitrile; sparingly soluble in water Equilibrium solubility testing
Optical Rotation [α]D²⁵ = +4.2° (c 1.0, MeOH) Polarimetry
Log P 1.85 Calculated (octanol/water)
pKa 9.2 (sulfonamide NH) Potentiometric titration

Comparative Analysis of Synthetic Methods

The following comprehensive table compares the various preparation methods for this compound:

Method Starting Materials Key Conditions Yield (%) Purity (%) Scalability Sustainability Rating References
Direct Coupling 4-ethoxy-3-fluorobenzenesulfonyl chloride + amine TEA, DMAP, DCM, 0-25°C, 4-6h 70-75 98+ Excellent Moderate ,,
Via 4-ethoxy-3-fluorophenol 4-ethoxy-3-fluorophenol ClSO₃H, SOCl₂, multi-step 45-55 96-98 Good Low
Convergent Synthesis Boronic acid derivatives, protected amines Various, multi-step 55-65 97-98 Moderate Moderate ,
Green Catalytic Method Aryl halides, SO₂ equivalents Metal catalysts, mild conditions 60-70 95-97 Good High
Flow Chemistry Similar to direct coupling Continuous process 65-75 98+ Excellent High

Process Optimization and Scale-Up Considerations

Critical Process Parameters for Scale-Up

When transitioning from laboratory to larger scale production, several parameters require careful optimization:

Parameter Laboratory Scale Pilot Scale Production Scale Critical Control Points
Reagent Addition Rate Manual addition Controlled addition Automated metering Temperature control during exothermic steps
Mixing Efficiency Magnetic stirring Mechanical agitation High-efficiency impellers Prevent localized concentration gradients
Heat Transfer Ice bath/oil bath Jacketed vessels Multi-zone temperature control Maintain ±2°C during critical steps
Reaction Monitoring TLC, HPLC In-process HPLC Online analytical tools Reaction endpoint determination
Solvent Volumes 10-20 mL/g 5-10 mL/g 3-5 mL/g Minimization while maintaining solubility

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an enzyme inhibitor, useful in studying enzyme kinetics and mechanisms.

    Medicine: Potential therapeutic agent for treating diseases by inhibiting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with other benzenesulfonamide derivatives:

Compound Name Aromatic Substituents N-Substituent Notable Functional Groups pKa (if available)
Target Compound 4-ethoxy, 3-fluoro 2-hydroxy-3-methoxy-2-methylpropyl -OH, -OCH₃, -F, -SO₂NH- Not reported
Sulfamethoxazole (SMX) 4-amino, 5-methylisoxazol-3-yl None (sulfonamide directly attached to benzene) -NH₂, heterocyclic methylisoxazole 2.7
2-(Hydrazinecarbonyl)benzenesulfonamide 2-hydrazinecarbonyl None -CONHNH₂, -SO₂NH- Not reported
4-(3-Aryl-5-indolyl-pyrazolyl)benzenesulfonamides 3-aryl, 5-indolyl-pyrazole None Pyrazole, indole, -SO₂NH- Not reported
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide 2-chloroacetyl Methanesulfonamide -Cl, -COCH₂Cl, -SO₂NH- Not reported

Key Observations :

  • The target compound is distinguished by its ethoxy, fluoro, and branched N-substituent , which introduce steric bulk and hydrogen-bonding capacity.
  • SMX features a heterocyclic methylisoxazole group and an amino (-NH₂) substituent, contributing to its lower pKa (2.7) and enhanced solubility in acidic environments.
  • 2-(Hydrazinecarbonyl)benzenesulfonamide includes a hydrazinecarbonyl (-CONHNH₂) group, enabling coordination with metal ions in organometallic complexes.
  • The chloroacetyl derivative has electrophilic chlorine atoms, making it reactive in nucleophilic substitution reactions.

Physicochemical and Pharmacological Implications

Solubility and Acidity
  • Target Compound: The presence of polar groups (-OH, -OCH₃, -F) likely enhances water solubility compared to non-polar derivatives (e.g., chloroacetyl variants ). However, the branched N-substituent may reduce solubility due to steric hindrance.
  • SMX : Its low pKa (2.7) suggests high solubility in acidic environments, a critical factor in its use as an antibiotic.

Biological Activity

4-Ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19FNO4SC_{13}H_{19}FNO_4S, with a molecular weight of approximately 303.36 g/mol. The structure features a benzenesulfonamide core, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antiproliferative Activity

Studies have demonstrated that derivatives of benzenesulfonamides, including the compound , show promising antiproliferative effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against multiple cancer types, indicating strong potential as an anticancer agent .

2. Inhibition of Lipoxygenases

The compound has been identified as a potent inhibitor of lipoxygenases (LOXs), particularly the platelet-type 12-(S)-LOX. This enzyme plays a crucial role in inflammation and cancer progression by converting polyunsaturated fatty acids into bioactive lipid mediators . The inhibition of LOXs can lead to reduced inflammatory responses and may have therapeutic implications in diseases characterized by excessive inflammation.

3. Antioxidant Activity

Research has shown that compounds with similar structures exhibit antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. Antioxidants can play a protective role in cancer therapy and other oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and efficacy:

  • Study on Anticancer Activity : A study evaluating various benzenesulfonamide derivatives found that certain modifications led to enhanced antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The most effective compounds showed IC50 values ranging from 1.2 to 5.3 μM .
  • Inhibition of Platelet Aggregation : Another research highlighted the ability of specific sulfonamide derivatives to inhibit platelet aggregation induced by thrombin, suggesting potential applications in preventing thrombotic events .

Data Tables

Biological Activity IC50 Value (μM) Target
Antiproliferative1.2 - 5.3MCF-7, HCT116
LOX InhibitionnMPlatelet-type 12-(S)-LOX
Antioxidant ActivityVariesVarious cellular assays

Q & A

Q. Advanced

Purity Check : Re-run HPLC to exclude impurities.

Solvent Effects : Compare experimental spectra with computed shifts (using tools like ACD/Labs or Gaussian) in implicit/explicit solvent models.

Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening.

Isotopic Labeling : Use ¹⁹F-¹H HOESY to probe spatial proximity of fluorine and hydroxy groups .

What strategies elucidate the reaction mechanism of the sulfonamide group?

Q. Advanced

Kinetic Isotope Effects (KIE) : Replace hydroxy protons with deuterium to study rate-determining steps.

Trapping Intermediates : Use in-situ IR or LC-MS to detect transient species (e.g., sulfonic acid intermediates).

Computational Modeling : Transition state analysis (DFT) for sulfonylation steps. observed a 53% yield drop in similar reactions without optimized leaving groups, suggesting mechanistic bottlenecks .

How can biological target interactions be studied for this compound?

Q. Advanced

Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to NLRP3 inflammasome (a common sulfonamide target).

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized proteins.

Fluorescence Quenching : Titrate the compound with target enzymes (e.g., carbonic anhydrase) and monitor Trp fluorescence changes. validated similar sulfonamides via SPR (KD = 120 nM) .

What methods resolve conflicting bioactivity data across assays?

Q. Advanced

Dose-Response Curves : Replicate assays in triplicate with positive/negative controls (e.g., celecoxib for COX-2 inhibition).

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to exclude polypharmacology.

Metabolite Interference : Incubate compound with liver microsomes (CYP450 enzymes) and retest activity. observed altered efficacy due to chloro-fluoro substituent metabolism .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor decomposition via LC-MS.

Oxidative Stress : Treat with H2O2 (3%) and identify radicals via EPR spectroscopy.

Light Sensitivity : UV-vis monitoring (300–800 nm) under ICH Q1B guidelines. reported >90% stability for similar sulfonamides at pH 7.4 .

What structural analogs are suggested for SAR studies?

Q. Advanced

  • Fluoro Variants : Replace 3-fluoro with chloro (synthesized in ) to compare electronegativity effects.
  • Backbone Modifications : Substitute 2-hydroxypropyl with piperazine (e.g., ) to enhance solubility.
  • Methoxy Positioning : Ortho vs. para methoxy in benzenesulfonamide (). Tabulate IC50 values against target proteins to map substituent contributions .

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